molecular formula C12H14N2O2 B3072774 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile CAS No. 1016889-38-5

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile

Cat. No.: B3072774
CAS No.: 1016889-38-5
M. Wt: 218.25 g/mol
InChI Key: URLNJZVUSFDBAA-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile is a pyridine derivative featuring a nitrile group at the 3-position of the pyridine ring and a tetrahydropyran-2-ylmethoxy substituent at the 6-position. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 230.25 g/mol. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in pharmaceutical and agrochemical research, where its nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids or participation in cycloaddition reactions) . The tetrahydropyran (THP) moiety acts as a protective group for hydroxyl functionalities, offering stability under acidic conditions compared to smaller heterocycles like tetrahydrofuran (THF) .

Properties

IUPAC Name

6-(oxan-2-ylmethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-7-10-4-5-12(14-8-10)16-9-11-3-1-2-6-15-11/h4-5,8,11H,1-3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLNJZVUSFDBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with tetrahydro-2H-pyran-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyran-2-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The compound is compared to three closely related analogs (Table 1), focusing on substituent position, heterocycle type, and functional group variations.

Table 1: Comparative Properties of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile and Analogs
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-THP-OCH₂, 3-CN C₁₂H₁₄N₂O₂ 230.25 Nitrile enables nucleophilic reactions; THP provides acid stability .
6-((Tetrahydro-2H-pyran-2-yl)methoxy)nicotinic acid 6-THP-OCH₂, 3-COOH C₁₂H₁₅NO₄ 237.25 Carboxylic acid allows salt formation; used in metal coordination or peptide coupling. Discontinued, indicating limited availability.
2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile 2-THP-OCH₂, 4-CN C₁₂H₁₄N₂O₂ 230.25 Positional isomer (nitrile at 4-position); altered dipole moment may affect receptor binding in drug design.
6-(Tetrahydrofuran-2-ylmethoxy)nicotinonitrile 6-THF-OCH₂, 3-CN C₁₁H₁₂N₂O₂ 204.23 Smaller THF group reduces steric bulk; lower lipophilicity may enhance aqueous solubility.

Research Findings and Implications

Substituent Position Effects
  • Nitrile Position: In nicotinonitrile derivatives (3-CN), the nitrile group at the 3-position creates distinct electronic effects compared to isonicotinonitrile (4-CN). For example, the 3-CN group in the target compound may enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution .
  • THP vs. THF : The THP group in the target compound provides superior steric protection and acid resistance compared to THF, making it preferable in multi-step syntheses requiring acidic conditions .
Functional Group Impact
  • Nitrile vs. Carboxylic Acid: The nitrile group offers synthetic flexibility (e.g., conversion to amines or tetrazoles), while the carboxylic acid in the nicotinic acid analog is more suited for ionic interactions or as a hydrogen-bond donor .

Biological Activity

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile, with the CAS number 1016889-38-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a nicotinonitrile moiety linked to a tetrahydro-2H-pyran group. This structural configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). This modulation can lead to various physiological effects, including:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
  • Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions by improving synaptic plasticity.

Biological Activity Data

Recent studies have explored the pharmacological effects of this compound in vitro and in vivo. Table 1 summarizes key findings from various research studies.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
NeuroprotectionCell CultureReduced cell death in oxidative stress models
Cognitive EnhancementBehavioral TestsImproved performance in memory tasks
Antioxidant ActivityIn vitro assaysIncreased antioxidant enzyme activity

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Model : In a study involving a mouse model of Alzheimer's disease, administration of the compound led to significant improvements in memory retention and reduced amyloid-beta plaque accumulation.
  • Stroke Recovery : Another study demonstrated that treatment with this compound post-stroke enhanced recovery outcomes, likely due to its neuroprotective properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A key intermediate, 6-substituted nicotinonitrile, can be synthesized by reacting a halogenated nicotinonitrile derivative (e.g., 6-chloro-nicotinonitrile) with tetrahydro-2H-pyran-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) . Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are often used to activate pyridine rings for substitution, as seen in analogous nicotinonitrile syntheses . Post-reaction, purification via column chromatography or recrystallization (ethanol/water) is critical to isolate the product.

Basic: What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the tetrahydro-2H-pyran methoxy group (δ ~3.5–4.5 ppm for pyran-OCH₂-) and nitrile functionality (no direct proton signal but inferred via coupling) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 261.1) .
  • X-ray Crystallography : Resolves spatial arrangement of the pyran ring and nicotinonitrile core, critical for structure-activity relationship (SAR) studies .

Advanced: How do electronic and steric effects of the tetrahydro-2H-pyran moiety influence reactivity in cross-coupling reactions?

Answer:
The pyran ring acts as a bulky electron-donating group, stabilizing intermediates in Suzuki or Buchwald-Hartwig couplings. Computational studies (DFT) suggest the methoxy bridge enhances electron density at the nicotinonitrile’s 6-position, facilitating oxidative addition with palladium catalysts . However, steric hindrance from the pyran ring may reduce yields in reactions requiring precise spatial alignment (e.g., Heck reactions), necessitating optimized ligands like XPhos .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Solubility Variability : Use of DMSO vs. aqueous buffers affects bioavailability. Standardized protocols (e.g., 10% DMSO in PBS) are recommended .
  • Impurity Profiles : Trace halogenated byproducts (from synthesis) may confound bioassays. LC-MS purity checks and orthogonal assays (e.g., SPR vs. cell-based) validate target-specific activity .
  • Metabolic Instability : Rapid degradation in hepatic microsomes can lead to false negatives. Stabilization via prodrug strategies (e.g., acetylated derivatives) is explored .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:
It serves as:

  • Kinase Inhibitor Scaffold : The nitrile group chelates ATP-binding site residues (e.g., EGFR), while the pyran moiety enhances solubility for in vitro screens .
  • Intermediate in Heterocyclic Synthesis : Used to build fused pyridine systems via cycloaddition (e.g., with azides to form triazolo-pyridines) .

Advanced: How can computational modeling optimize its pharmacokinetic (PK) properties?

Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (~2.1) and CYP450 interactions, guiding structural modifications (e.g., fluorine substitution to reduce metabolism) .
  • Molecular Dynamics (MD) Simulations : Reveal binding stability with targets (e.g., ~5 ns residence time in BCR-ABL1 simulations), informing dose-response experimental designs .

Basic: What are the documented stability challenges under varying pH conditions?

Answer:
The compound hydrolyzes in acidic media (pH <3), degrading the nitrile to carboxylic acid. In alkaline conditions (pH >10), the pyran ring undergoes partial epimerization. Stability is optimal at pH 6–7 (aqueous buffer), with degradation <5% over 24 hours at 25°C .

Advanced: How does the compound’s reactivity compare to analogs with alternative oxygen-containing rings (e.g., tetrahydrofuran)?

Answer:
The six-membered pyran ring confers greater conformational flexibility than tetrahydrofuran, reducing ring strain and enhancing thermal stability (TGA decomposition at ~220°C vs. 180°C for tetrahydrofuran analogs) . However, the larger ring size reduces electrophilicity at the methoxy group, slowing SNAr reactions by ~30% compared to smaller rings .

Basic: What safety and handling protocols are recommended for laboratory-scale synthesis?

Answer:

  • Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃).
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with cyanide intermediates .
  • Waste Disposal : Quench reaction mixtures with ice/NaHCO₃ before aqueous disposal .

Advanced: What mechanistic insights explain its selectivity for specific enzyme isoforms?

Answer:
Docking studies indicate the pyran ring occupies a hydrophobic subpocket in isoform-specific targets (e.g., JAK2 vs. JAK3), while the nitrile forms a hydrogen bond with a conserved lysine residue. Mutagenesis experiments confirm Lys220Ala in JAK3 abolishes binding, validating the hypothesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile
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6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile

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